molecular formula C18H21NO6S2 B15025925 Methyl 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15025925
M. Wt: 411.5 g/mol
InChI Key: ZKLWHIPZQPCVJL-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a sulfonylamino group and a carboxylate ester. The presence of methoxy groups on the phenyl ring further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate. This intermediate is then subjected to cyclization with a suitable thiophene derivative under controlled conditions to yield the desired benzothiophene core. The final step involves esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups and the sulfur atom in the benzothiophene core can be oxidized under specific conditions.

    Reduction: The sulfonylamino group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the sulfonylamino group can yield primary amines.

Scientific Research Applications

Methyl 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the benzothiophene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfonylamino-2-thiophenecarboxylate: Similar structure but lacks the benzothiophene core.

    Ethyl 6,7-dimethoxy-2’,3’,5’,6’-tetrahydro-1-benzothiophene-3-carboxylate: Similar core structure but different ester group and substitution pattern.

Uniqueness

Methyl 2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of its sulfonylamino group, methoxy-substituted phenyl ring, and benzothiophene core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H21NO6S2

Molecular Weight

411.5 g/mol

IUPAC Name

methyl 2-[(3,4-dimethoxyphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H21NO6S2/c1-23-13-9-8-11(10-14(13)24-2)27(21,22)19-17-16(18(20)25-3)12-6-4-5-7-15(12)26-17/h8-10,19H,4-7H2,1-3H3

InChI Key

ZKLWHIPZQPCVJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)OC

Origin of Product

United States

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